molecular formula C6H10O2 B140494 Cyclopentanecarboxylic acid CAS No. 3400-45-1

Cyclopentanecarboxylic acid

Cat. No.: B140494
CAS No.: 3400-45-1
M. Wt: 114.14 g/mol
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O2. It consists of a cyclopentane ring, a saturated five-membered cyclic hydrocarbon, and a carboxylic acid group, which contains a carbon-oxygen double bond and a hydroxyl group (-COOH). This compound is a colorless, nonvolatile oil and is known for its varied applications in both scientific and industrial fields .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid, to form various oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Cyclopentanol.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid finds diverse applications in various domains:

Mechanism of Action

The mechanism by which cyclopentanecarboxylic acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as drug synthesis or fragrance formulation .

Comparison with Similar Compounds

    Cyclohexanecarboxylic Acid: Similar in structure but with a six-membered ring.

    Cyclobutanecarboxylic Acid: Similar in structure but with a four-membered ring.

    Cyclopropanecarboxylic Acid: Similar in structure but with a three-membered ring.

Uniqueness: Cyclopentanecarboxylic acid is unique due to its five-membered ring structure, which imparts specific chemical properties and reactivity. Its intermediate ring size offers a balance between stability and reactivity, making it a valuable compound in various chemical syntheses .

Biological Activity

Cyclopentanecarboxylic acid (CPCA) is a cyclic carboxylic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of CPCA, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by a five-membered carbon ring with a carboxyl group (-COOH) attached. Its unique structure allows for various interactions within biological systems, contributing to its pharmacological properties.

Biological Activities

  • Antitumor Activity :
    • Mechanism : Research indicates that derivatives of this compound, particularly 1-amino-cyclopentane carboxylic acid (ACPC), exhibit significant antitumor effects. ACPC has been shown to inhibit the growth of several cancer cell lines, including Novikoff rat hepatoma and Walker rat carcinoma . The mechanism appears to involve interference with metabolic pathways essential for tumor growth.
    • Case Study : A study demonstrated that ACPC administration resulted in reduced tumor size in rodent models, highlighting its potential as an anticancer agent .
  • Renal Function Improvement :
    • Mechanism : CPCA and its derivatives have been identified as renal vasodilators and diuretics. They enhance kidney function by increasing blood flow and urine output, making them candidates for treating hypertension and kidney dysfunction .
    • Research Findings : In experiments with spontaneously hypertensive rats, CPCA derivatives showed increased urine volume and sodium excretion, indicating their efficacy in managing renal health .
  • C-H Functionalization :
    • Significance : Recent advancements in synthetic methods have allowed for the transannular C–H functionalization of cycloalkane carboxylic acids, including CPCA. This process facilitates the creation of biologically active compounds with improved pharmacological profiles .
    • Applications : The ability to modify CPCA through C–H arylation enhances its potential as a scaffold in drug development, particularly for compounds targeting hormone-dependent cancers .

Data Tables

Biological ActivityMechanismModel OrganismReference
AntitumorInhibits tumor growthRat models (Novikoff hepatoma)
Renal function improvementRenal vasodilation and diuretic effectsSpontaneously hypertensive rats
C-H FunctionalizationEnhances synthetic accessibilityVarious cycloalkane models

Case Studies

  • Antitumor Efficacy : A study published in Nature reported that ACPC significantly reduced tumor size in rodent models when administered at specific dosages, showcasing its potential as an effective therapeutic agent against certain cancers .
  • Renal Studies : In a controlled experiment with hypertensive rats, compounds derived from CPCA were shown to increase urine output significantly compared to controls, establishing their role in renal therapy .

Properties

IUPAC Name

cyclopentanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDSSBMEKXHSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187610
Record name Cyclopentane carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-45-1
Record name Cyclopentanecarboxylic acid
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Record name Cyclopentane carboxylic acid
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Record name Cyclopentanecarboxylic acid
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Record name Cyclopentane carboxylic acid
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Record name Cyclopentanecarboxylic acid
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Record name CYCLOPENTANECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example-17 by using 3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Intermediate-63, 0.100 g, 0.271 mmol), TEA (1.0 mL), TBTU (0.261 g, 0.813 mmol), THF:DMF (10 mL), cyclopentanecarboxylic acid (0.061 g, 0.542 mmol) to afford 0.025 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 1.50-1.76 (m, 8H), 2.62 (s, 1H), 4.30 (d, 2H), 7.45 (m, 1H), 7.61 (m, 2H), 7.85 (d, J=9.6 Hz, 2H), 8.19 (d, J=8.1 Hz, 2H), 8.40 (m, 1H), 12.69 (s, 1H); MS (m/z): 465.08 (M+H)+.
Name
3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.261 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanecarboxylic acid
Reactant of Route 2
Cyclopentanecarboxylic acid
Reactant of Route 3
Cyclopentanecarboxylic acid
Reactant of Route 4
Cyclopentanecarboxylic acid
Reactant of Route 5
Cyclopentanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Cyclopentanecarboxylic acid

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